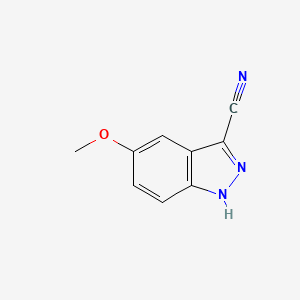

5-methoxy-1H-indazole-3-carbonitrile

Vue d'ensemble

Description

5-Methoxy-1H-indazole-3-carbonitrile is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals. The presence of a methoxy group at the 5-position and a carbonitrile group at the 3-position of the indazole ring imparts unique chemical properties to this compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-1H-indazole-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 5-methoxyindole with cyanogen bromide in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired indazole derivative.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the cyclization process efficiently.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Methoxy-1H-indazole-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at positions 1 and 2.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed:

Oxidation: Formation of indazole oxides.

Reduction: Formation of 5-methoxy-1H-indazole-3-amine.

Substitution: Formation of various substituted indazole derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

5-Methoxy-1H-indazole-3-carbonitrile is recognized for its role as a key intermediate in the synthesis of various pharmaceuticals. Its derivatives have been investigated for their potential as:

- Anticancer Agents : Indazole derivatives, including this compound, have shown promise in inhibiting cancer cell proliferation. For instance, compounds derived from indazoles have been tested against different cancer cell lines, demonstrating significant anti-proliferative effects. One study reported that a series of indazole derivatives exhibited IC50 values in the nanomolar range against human cancer cell lines such as HL60 and HCT116 .

- Kinase Inhibitors : The compound has been explored for its activity against various kinases implicated in cancer progression. Notably, indazole-based compounds have been developed to target Bcr-Abl kinases, with some showing comparable potency to established drugs like Imatinib .

Biochemical Research

In biochemical studies, this compound is utilized to explore enzyme inhibition and receptor interactions:

- Enzyme Studies : The compound serves as a tool to understand the mechanisms of action of enzymes involved in metabolic pathways. Its derivatives have been evaluated for their ability to inhibit specific enzymes, contributing to insights into disease mechanisms .

Material Science

The compound's unique chemical structure offers potential applications in material science:

- Novel Materials Development : Research has indicated that this compound can be used to create materials with specific electronic or optical properties. This makes it valuable for applications in electronics and photonics industries .

Agricultural Chemistry

In agricultural chemistry, this compound is being explored for its potential use in agrochemicals:

- Pesticide Development : The compound has shown bioactive properties that can enhance crop protection measures. Its derivatives are being formulated into herbicides and pesticides that aim to be more environmentally friendly while maintaining efficacy against pests .

Data Table: Applications Overview

Case Studies

Case Study 1: Anticancer Activity

A study synthesized a series of 3-(pyrrolopyridin-2-yl)indazole derivatives, including those based on this compound, which were evaluated for their anti-proliferative effects on human cancer cell lines. The results indicated significant potency against HL60 cells with IC50 values reaching as low as 8.3 nM .

Case Study 2: Kinase Inhibition

Another research effort focused on the development of selective indazole-based inhibitors targeting mutated EGFR kinases. Compounds derived from this compound displayed promising inhibitory activity against resistant cancer cell lines with EC50 values indicating high efficacy .

Mécanisme D'action

The mechanism of action of 5-methoxy-1H-indazole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the methoxy and carbonitrile groups enhances its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparaison Avec Des Composés Similaires

- 5-Methoxy-1H-indole-3-carbonitrile

- 5-Methyl-1H-indazole-3-carbonitrile

- 5-Fluoro-1H-indazole-3-carbonitrile

Comparison:

- 5-Methoxy-1H-indole-3-carbonitrile: Similar structure but with an indole ring instead of indazole, leading to different biological activities.

- 5-Methyl-1H-indazole-3-carbonitrile: The presence of a methyl group instead of a methoxy group affects its chemical reactivity and biological properties.

- 5-Fluoro-1H-indazole-3-carbonitrile: The fluorine atom introduces different electronic effects, influencing its interactions with biological targets.

5-Methoxy-1H-indazole-3-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound in various fields of research.

Activité Biologique

5-Methoxy-1H-indazole-3-carbonitrile (CAS Number: 90322-88-6) is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by an indazole core substituted with a methoxy group at the 5-position and a carbonitrile group at the 3-position. This unique structure contributes to its reactivity and biological interactions.

Anticancer Properties

Numerous studies have investigated the anticancer potential of this compound. For instance, a study reported its significant antiproliferative effects against various cancer cell lines, including Hep-G2 (human liver cancer cells) and K562 (human leukemia cells). The compound exhibited an IC50 value of approximately 3.32 µM against Hep-G2 cells, indicating potent activity comparable to established chemotherapeutics like 5-fluorouracil (5-FU) .

Table 1: Antiproliferative Activity of this compound

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, making it a candidate for further development as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis, although specific details on target interactions remain under investigation .

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets. The presence of the methoxy and carbonitrile groups enhances binding affinity to enzymes or receptors involved in critical cellular pathways. For example, it may inhibit histone deacetylases (HDACs), which play significant roles in cancer progression and cellular regulation .

Case Studies and Research Findings

A notable study focused on the synthesis and evaluation of various indazole derivatives, including this compound, for their antitumor activities. The findings suggested that modifications at the C-5 position significantly influenced the compound's efficacy against different tumor types .

Another investigation into serotonin receptor interactions revealed that related indazole compounds could act as agonists at specific serotonin receptor subtypes, suggesting potential applications in neuropharmacology .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Table 2: Comparison of Indazole Derivatives

| Compound | Structure Type | Notable Activity |

|---|---|---|

| This compound | Indazole | Anticancer, Antimicrobial |

| 5-Methyl-1H-indazole-3-carbonitrile | Indazole | Variable biological activity |

| 5-Fluoro-1H-indazole-3-carbonitrile | Indazole | Enhanced receptor interaction |

These comparisons illustrate how slight structural variations can lead to significant differences in biological activity.

Propriétés

IUPAC Name |

5-methoxy-1H-indazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c1-13-6-2-3-8-7(4-6)9(5-10)12-11-8/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXCNXBQYSICCPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NN=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40659470 | |

| Record name | 5-Methoxy-1H-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90322-88-6 | |

| Record name | 5-Methoxy-1H-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.